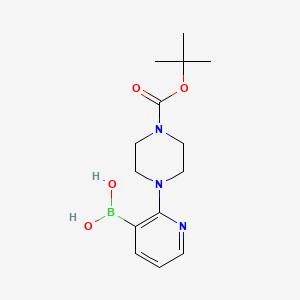
(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound . It is also known as 2- (4-BOC-PIPERAZIN-1-YL)-3-METHYLPYRIDINE-5-BORONIC ACID PINACOL ESTER .
Molecular Structure Analysis
The molecular formula of this compound is C14H22BN3O4 . For a more detailed structure, you may refer to resources such as the ChemicalBook .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 . For more detailed physical and chemical properties, you may refer to resources such as the ChemicalBook .
Applications De Recherche Scientifique
Organic Synthesis Reagents and Catalysts
Boronic acids, including the compound , are widely used as reagents and catalysts in organic synthesis. They participate in various chemical reactions, such as Suzuki coupling, which is used to form carbon-carbon bonds .
Chemical Biology Probes and Sensors
In chemical biology, boronic acids serve as probes and sensors due to their ability to form reversible covalent bonds with diols, which are present in sugars and other biomolecules .
Medicinal Chemistry Therapeutic Drugs
Boronic acid derivatives have therapeutic applications. They can act as enzyme inhibitors and have potential uses in cancer therapy and other diseases .
Glycan Recognition and Detection
Peptide boronic acids are utilized for the identification and detection of glycans on proteins or cancer cell surfaces, which is crucial for understanding cell biology and developing treatments .
siRNA Delivery
Boronic acids are involved in the delivery of small interfering RNAs (siRNAs), which can silence specific genes and are used in gene therapy .
Development of pH-Responsive Devices
These compounds are used to develop pH-responsive devices that can change their behavior in response to the acidity or basicity of their environment .
Biological Labelling and Protein Modification
Boronic acids’ interaction with diols also allows them to be used for biological labelling and protein manipulation, aiding in research and diagnostic procedures .
Sensing Applications
Due to their interactions with strong Lewis bases like fluoride or cyanide anions, boronic acids are employed in various sensing applications, both in homogeneous assays and heterogeneous detection systems .
Wiley - Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine MDPI - Merging the Versatile Functionalities of Boronic Acid with Peptides Research Portal - Boronic acids for sensing and other applications BMC Chemistry - Boronic acids for sensing and other applications
Mécanisme D'action
Target of Action
The primary target of this compound is related to the piperazine component of the molecule. Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters . This process involves the removal of boron from the molecule, which can affect various biochemical pathways.
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The paralysis induced by piperazine compounds can lead to the expulsion of parasites from the host organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water can affect its bioavailability and, consequently, its efficacy . Additionally, factors such as pH can influence the rate of hydrolysis of boronic pinacol esters .
Propriétés
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-11(15(20)21)5-4-6-16-12/h4-6,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPZJPDCQGDUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681748 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-78-3 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(3-borono-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




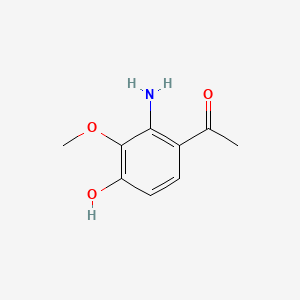
![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)
![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)

![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)


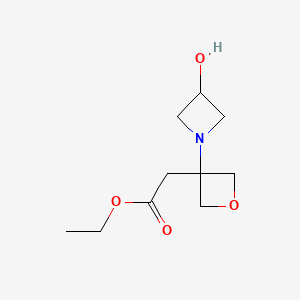

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/no-structure.png)
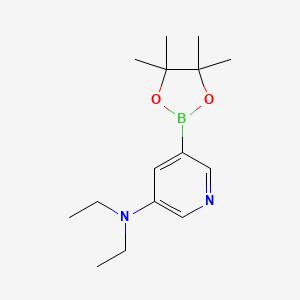
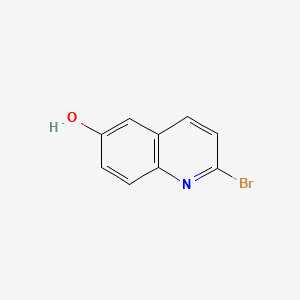
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B571870.png)